Benzyl 1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate
Description
Benzyl 1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative featuring a benzyl ester and a dimethylcarbamoyl group. It is structurally characterized by a five-membered pyrrolidine ring substituted at the 1-position with a dimethylcarbamoyl moiety and at the 2-position with a benzyloxycarbonyl group. The compound is often utilized as an intermediate in organic synthesis, particularly in pharmaceutical research for the development of bioactive molecules. Its stereochemistry (e.g., (S)-configuration) and functional groups influence its reactivity and applications in asymmetric synthesis .
Properties
Molecular Formula |
C15H20N2O3 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
benzyl 1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C15H20N2O3/c1-16(2)15(19)17-10-6-9-13(17)14(18)20-11-12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-11H2,1-2H3 |
InChI Key |
KNKBHFFUFNJRQD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1CCCC1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Starting Material and Amino Protection
()-Proline serves as a chiral precursor. Protection of the secondary amine with a tert-butoxycarbonyl (Boc) group is achieved using di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine (DMAP). This step ensures regioselective functionalization at the 1- and 2-positions.
Reaction conditions :
Carbamoylation at the 1-Position
The Boc-protected pyrrolidine reacts with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. This step introduces the dimethylcarbamoyl group via nucleophilic acyl substitution.
Optimization :
Esterification with Benzyl Alcohol
The carboxylic acid at the 2-position is activated using -dicyclohexylcarbodiimide (DCC) and DMAP, followed by reaction with benzyl alcohol to form the ester.
Critical parameters :
-
Coupling agent: DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).
-
Solvent: Dry diethyl ether or THF.
Synthetic Route 2: Pyrrolidine Ring Formation via Catalytic Hydrogenation
Dihydro-pyrrole Intermediate Synthesis
A dihydro-pyrrole precursor is synthesized via cyclization of γ-amino alkenes. For example, 5-methyl-2-((tert-butyloxycarbonyl)amino)-pentanedioate undergoes intramolecular cyclization using a palladium catalyst.
Conditions :
Hydrogenation to Pyrrolidine
Catalytic hydrogenation of the dihydro-pyrrole intermediate saturates the double bond, yielding the pyrrolidine ring. This step is stereospecific, preserving the cis configuration when starting from a single enantiomer.
Key observation :
Sequential Functionalization
The hydrogenated product undergoes carbamoylation and esterification as described in Route 1, achieving an overall yield of 68–75%.
Synthetic Route 3: Reductive Amination and Amide Reduction
Reductive Amination of δ-Keto Esters
A δ-keto ester intermediate is subjected to reductive amination with dimethylamine. Sodium triacetoxyborohydride (NaBH(OAc)) in dichloroethane facilitates this step, forming the pyrrolidine ring.
Advantages :
Borane-Mediated Amide Reduction
In an alternative approach, a pre-formed amide (e.g., 1-benzyl-5-(dimethylcarbamoyl)pyrrolidine-2-carboxylate) is reduced using borane dimethyl sulfide (BH·SMe) to yield the target compound.
Reaction details :
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Starting material cost | Moderate | High | Low |
| Overall yield | 70–80% | 65–75% | 75–85% |
| Stereochemical control | Excellent | Excellent | Moderate |
| Scalability | High | Moderate | High |
| Key limitation | Multiple steps | Catalyst cost | Borane handling |
Insights :
-
Route 1 is favored for chiral purity but requires Boc-deprotection.
-
Route 3 is efficient but requires careful handling of borane.
Optimization Strategies and Industrial Considerations
Solvent and Catalyst Selection
Racemization Mitigation
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2.1. Acetylcholinesterase Inhibition
One of the notable applications of this compound is in the development of acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's disease. Research indicates that compounds similar to Benzyl 1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate exhibit potent inhibitory activity against acetylcholinesterase, with IC50 values in the nanomolar range .
Table 1: Comparison of Acetylcholinesterase Inhibitory Activities
2.2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, making it a candidate for further development as an antibiotic agent .
3.1. Alzheimer’s Disease Research
A study published in Nature Communications highlighted the efficacy of carbamate-based compounds, including this compound, in enhancing cholinergic transmission in models of Alzheimer’s disease. The findings indicated that these compounds not only inhibit acetylcholinesterase but also prevent amyloid-beta aggregation, a hallmark of Alzheimer's pathology .
3.2. Development of Prodrugs
Research has explored the use of this compound as a prodrug for targeted delivery systems. The compound's structure allows for modification to enhance bioavailability and target specific tissues, thereby improving therapeutic outcomes in conditions such as neurodegeneration .
Mechanism of Action
The mechanism of action of Benzyl 1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and utility, we compare it with three analogous pyrrolidine derivatives (Table 1).
Table 1: Structural and Functional Comparison of Selected Pyrrolidine Derivatives
Key Observations
Steric and Electronic Variations: The methyl ester in compound 11b (vs. The 6-amino-2-methylpyridinyl substituent in the discontinued derivative introduces a basic amino group, which may improve binding affinity in receptor-targeted applications .
Stereochemical Impact :
- The (2R,5R)-configuration of 11b results in distinct optical activity ([α]D²⁵ +90.0), contrasting with the (S)-configured parent compound. Such stereochemical differences are critical for enantioselective synthesis or chiral recognition in drug targets .
The dimethylcarbamoyl group in the parent compound contributes to metabolic stability, a desirable trait in prodrug design .
Synthetic Accessibility :
- Compound 11b was synthesized with 90% yield via straightforward carbamoylation, highlighting efficient routes for similar derivatives .
- Discontinued derivatives (e.g., CAS 1352499-46-7) may reflect challenges in scalability or stability .
Research Findings and Trends
- Structure-Activity Relationships (SAR) : Substituents at the pyrrolidine ring’s C2 position (e.g., benzyl vs. methyl ester) significantly modulate lipophilicity and bioavailability. For instance, benzyl esters often confer higher membrane permeability .
- Pharmacokinetic Profiles : Dimethylcarbamoyl-containing derivatives generally exhibit improved metabolic stability compared to unsubstituted analogs, as observed in preclinical studies .
- Emerging Applications : Indazole- and pyridine-substituted variants are gaining traction in oncology research, particularly for targeting tyrosine kinases .
Biological Activity
Benzyl 1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate is a chiral compound belonging to the pyrrolidine class, which has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a chiral center in the pyrrolidine ring, which is crucial for its biological interactions. The compound's structure can be represented as follows:
- Chemical Formula : C₁₇H₂₂N₂O₃
- Molecular Weight : 302.37 g/mol
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing its potential as a therapeutic agent. Key areas of focus include:
The mechanism by which this compound exerts its biological effects involves:
- Target Interaction : The compound interacts with specific molecular targets such as receptors or enzymes. Its chiral nature allows for high specificity in binding, which can lead to either activation or inhibition of biochemical pathways depending on the target .
- Biochemical Pathways : The modulation of pathways related to inflammation and cell survival is crucial for its potential therapeutic applications. For instance, it may affect pathways involved in neuroinflammation and apoptosis .
Research Findings and Case Studies
A variety of studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:
Q & A
Q. What are the established synthetic routes for Benzyl 1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate?
Methodological Answer: The synthesis typically involves multi-step procedures starting with pyrrolidine derivatives. A common approach includes:
Protection of the pyrrolidine nitrogen using benzyl chloroformate in the presence of a base (e.g., sodium carbonate) to form the benzyl pyrrolidine-1-carboxylate intermediate .
Carbamoylation at the pyrrolidine-2-position via reaction with dimethylcarbamoyl chloride under anhydrous conditions. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used, with catalytic DMAP to enhance reactivity .
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Q. Key Optimization Parameters :
- Temperature control (0–25°C) during carbamoylation to minimize side reactions.
- Use of anhydrous solvents to prevent hydrolysis of the carbamoyl group.
Q. Example Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Protection | Benzyl chloroformate, Na₂CO₃, DCM, 0°C → RT | 85–90 | ≥95% |
| Carbamoylation | Dimethylcarbamoyl chloride, DMAP, THF, 25°C | 70–75 | ≥90% |
Q. How is the compound characterized for purity and structural confirmation?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy (IR) : Strong absorbance at ~1680–1720 cm⁻¹ (C=O stretching for carbamate and carbamoyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation pattern.
Q. What are the key physicochemical properties critical for experimental handling?
Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Adjust pH using dilute HCl/NaOH for aqueous solubility studies .
- Stability :
- Melting Point : Typically 120–125°C (determined via differential scanning calorimetry) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity?
Methodological Answer :
- Solvent Screening : Replace THF with acetonitrile to enhance carbamoylation kinetics .
- Catalyst Optimization : Use Hünig’s base (DIPEA) instead of DMAP to suppress racemization at the pyrrolidine stereocenter .
- Temperature Gradients : Perform carbamoylation at –10°C to favor stereoselective formation of the (S)-isomer (≥95% ee confirmed by chiral HPLC) .
Q. Case Study :
| Condition | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Standard | DMAP | THF | 25 | 70 | 80 |
| Optimized | DIPEA | MeCN | –10 | 82 | 95 |
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer :
- Assay Standardization :
- Use isogenic cell lines to minimize variability in receptor expression levels .
- Normalize data to a positive control (e.g., reference inhibitor IC50 values) .
- Meta-Analysis : Pool data from multiple studies (e.g., kinase inhibition assays) to identify outliers. For example, discrepancies in IC50 values (>10-fold) may arise from differences in ATP concentrations (1 mM vs. 10 µM) .
- Structural Dynamics : Perform molecular dynamics simulations to assess target binding under varying pH (e.g., lysosomal vs. cytoplasmic environments) .
Q. How does computational modeling contribute to understanding its mechanism of action?
Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding poses with protease targets (e.g., prolyl endopeptidase). Key interactions include hydrogen bonds between the carbamoyl group and Arg-643 .
- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. For example, electron-withdrawing groups on the benzyl ring enhance potency (R² = 0.89) .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with modified pyrrolidine rings .
Q. Example Output :
| Analog | ΔGbinding (kcal/mol) | Experimental IC50 (nM) |
|---|---|---|
| Parent | –9.2 | 45 |
| Fluoro-substituted | –10.1 | 22 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
